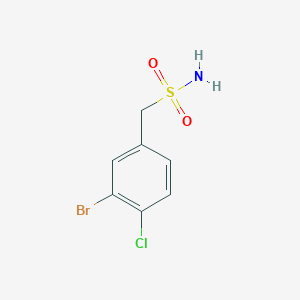![molecular formula C9H11N3 B13196966 2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]](/img/structure/B13196966.png)
2',4'-Dihydro-1'H-spiro[cyclopropane-1,3'-pyrido[2,3-b]pyrazine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] is a spiro compound characterized by a unique structure where a cyclopropane ring is fused to a pyrido[2,3-b]pyrazine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrido[2,3-b]pyrazine derivative with a cyclopropane precursor in the presence of a strong base or acid catalyst . The reaction conditions often require precise temperature control and may involve solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production, including the use of automated systems for reagent addition and temperature control .
化学反応の分析
Types of Reactions
2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-b]pyrazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
科学的研究の応用
2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal, antibacterial, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique mechanical and chemical properties.
作用機序
The mechanism by which 2’,4’-Dihydro-1’H-spiro[cyclopropane-1,3’-pyrido[2,3-b]pyrazine] exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: Known for their biological activities, including diuretic and antiandrogenic effects.
Spiro[cyclopropane-1,9’-fluorene]: Synthesized via the Corey–Chaykovsky reaction and used in material science.
Uniqueness
Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound in both research and industrial contexts .
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
spiro[2,4-dihydro-1H-pyrido[2,3-b]pyrazine-3,1'-cyclopropane] |
InChI |
InChI=1S/C9H11N3/c1-2-7-8(10-5-1)12-9(3-4-9)6-11-7/h1-2,5,11H,3-4,6H2,(H,10,12) |
InChIキー |
LJPMUNXHTQWQEF-UHFFFAOYSA-N |
正規SMILES |
C1CC12CNC3=C(N2)N=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13196903.png)

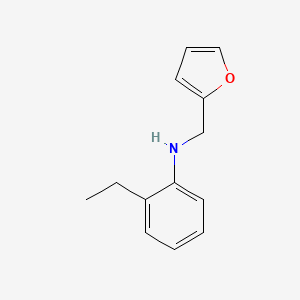
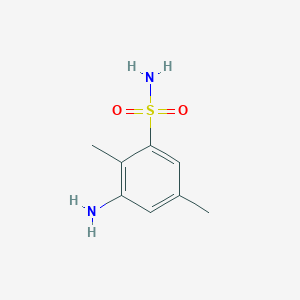
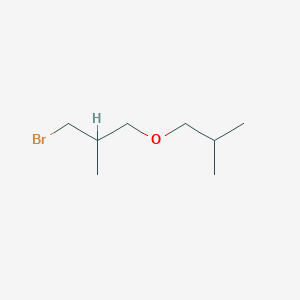

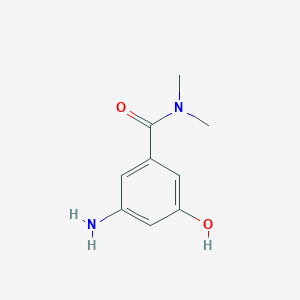
![8-Oxa-4-azaspiro[2.6]nonan-5-one](/img/structure/B13196931.png)
![2-[2-(Pyridin-2-ylsulfanyl)ethoxy]ethan-1-amine](/img/structure/B13196946.png)
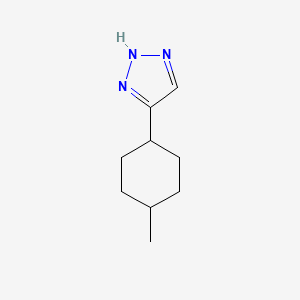
![N,N-Dimethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13196954.png)
![{1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13196958.png)
